CellTracker Blue CMF2HC Dye
Overview
Description
CellTracker Blue CMF2HC Dye is a fluorescent dye known for its strong fluorescence and excellent retention in cells. It is widely used in cell tracking and imaging studies due to its ability to pass through cell membranes and retain fluorescence for extended periods .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CellTracker Blue CMF2HC Dye typically involves the reaction of 6,8-difluoro-7-hydroxycoumarin with chloromethyl reagents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
CellTracker Blue CMF2HC Dye undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in the presence of a base.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with thiols results in thioether derivatives, which are often used in further applications .
Scientific Research Applications
CellTracker Blue CMF2HC Dye is extensively used in various scientific research fields:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in cell tracking and imaging studies due to its strong fluorescence and retention properties.
Medicine: Utilized in diagnostic imaging and tracking of cellular processes.
Industry: Applied in the development of fluorescent dyes and probes for various industrial applications.
Mechanism of Action
The compound exerts its effects by freely passing through cell membranes and reacting with thiol groups inside the cell. This reaction is mediated by glutathione S-transferase, resulting in the formation of cell-impermeant fluorescent products. These products are well-retained in cells, allowing for long-term tracking and imaging .
Comparison with Similar Compounds
Similar Compounds
6,8-Difluoro-7-hydroxy-4-methylcoumarin: Another fluorescent dye with similar properties but different substitution patterns.
3-Carboxy-6,8-difluoro-7-hydroxycoumarin: Exhibits excellent photophysical properties and is used in similar applications.
Uniqueness
CellTracker Blue CMF2HC Dye is unique due to its chloromethyl group, which allows for specific reactions with thiol groups, enhancing its retention and fluorescence properties in cells. This makes it particularly useful for long-term cell tracking and imaging studies .
Properties
Molecular Formula |
C10H5ClF2O3 |
---|---|
Molecular Weight |
246.59 g/mol |
IUPAC Name |
4-(chloromethyl)-6,8-difluoro-7-hydroxychromen-2-one |
InChI |
InChI=1S/C10H5ClF2O3/c11-3-4-1-7(14)16-10-5(4)2-6(12)9(15)8(10)13/h1-2,15H,3H2 |
InChI Key |
QDLNIWVLVXWCPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CC(=C(C(=C2OC1=O)F)O)F)CCl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.